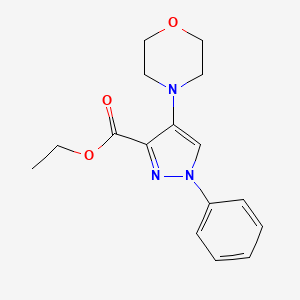
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine group, and a phenyl group. It is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves multiple steps. One common method involves the formation of the acid chloride from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, followed by reaction with the appropriate morpholine derivative . The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Morpholine derivatives: These compounds contain the morpholine group but may lack the pyrazole ring or phenyl group.
Phenyl-substituted pyrazoles: These compounds have a phenyl group attached to the pyrazole ring but may not include the morpholine group.
The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, providing a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
61323-09-9 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
ethyl 4-morpholin-4-yl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(20)15-14(18-8-10-21-11-9-18)12-19(17-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI-Schlüssel |
MBUAFLFXDYFMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


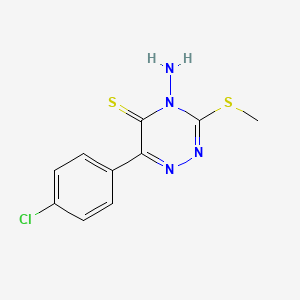

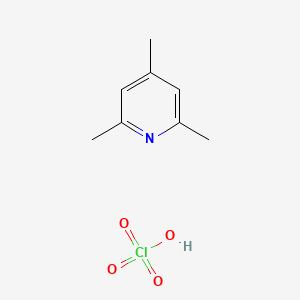
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)

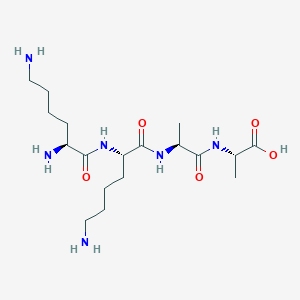
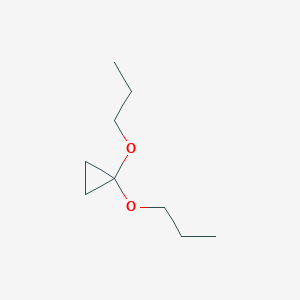
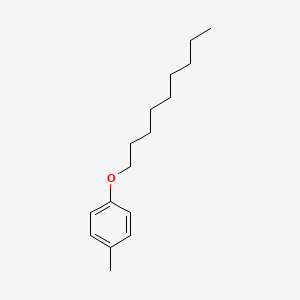
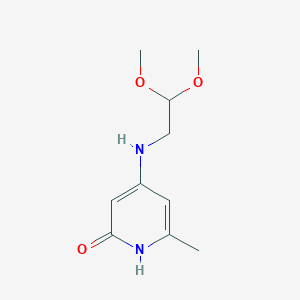
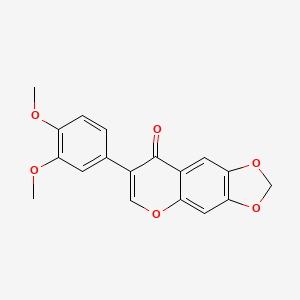
propanedioate](/img/structure/B14589698.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
